molecular formula C13H10F3NO B13208356 3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile

3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B13208356
M. Wt: 253.22 g/mol
InChI Key: VBVSJYOWNZHEDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonate (CF₃SO₂Cl) in the presence of a base.

    Formation of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, which involves the substitution of a halogen with a cyano group (CN).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-3-[2-(trifluoromethyl)phenyl]propanenitrile: Similar structure but with a different position of the trifluoromethyl group.

    3-Cyclopropyl-3-oxo-2-[4-(trifluoromethyl)phenyl]propanenitrile: Similar structure but with a different position of the trifluoromethyl group.

Uniqueness

3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C13H10F3NO

Molecular Weight

253.22 g/mol

IUPAC Name

3-cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)10-3-1-2-9(6-10)11(7-17)12(18)8-4-5-8/h1-3,6,8,11H,4-5H2

InChI Key

VBVSJYOWNZHEDB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C(C#N)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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